molecular formula C11H13N3O3 B1444105 6-(4-Methyl-3-oxopiperazin-1-yl)pyridine-2-carboxylic acid CAS No. 1378724-53-8

6-(4-Methyl-3-oxopiperazin-1-yl)pyridine-2-carboxylic acid

Cat. No.: B1444105
CAS No.: 1378724-53-8
M. Wt: 235.24 g/mol
InChI Key: FULCUBMRLWQRSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-(4-Methyl-3-oxopiperazin-1-yl)pyridine-2-carboxylic acid” is a chemical compound with the CAS Number: 1378724-53-8 . It has a molecular weight of 235.24 . The IUPAC name for this compound is 6-(4-methyl-3-oxo-1-piperazinyl)-2-pyridinecarboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13N3O3/c1-13-5-6-14(7-10(13)15)9-4-2-3-8(12-9)11(16)17/h2-4H,5-7H2,1H3,(H,16,17) .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Chemistry and Properties of Pyridine Derivatives

Pyridine derivatives, including those with complex substituents like "6-(4-Methyl-3-oxopiperazin-1-yl)pyridine-2-carboxylic acid," have been extensively studied for their fascinating chemical properties and potential applications. The variability in their chemical behavior, spectroscopic properties, and biological activities offers a wide range of applications. Research on 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine complexes has highlighted the potential of pyridine derivatives in developing advanced materials with specific magnetic, electrochemical, and biological properties (Boča, Jameson, & Linert, 2011).

Application in Drug Synthesis and Pharmaceutical Impurities

The structural flexibility of pyridine carboxylic acids, due to their functional groups, makes them valuable in drug synthesis. They serve as key intermediates in developing novel central nervous system (CNS) acting drugs and other pharmaceutical compounds. The presence of carboxylic acid groups contributes to the bioactivity of these compounds, making them suitable candidates for synthesizing a variety of drugs. Research into omeprazole synthesis, a proton pump inhibitor, illustrates the role of pyridine derivatives in creating pharmaceuticals with fewer impurities and improved efficacy (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

Environmental and Biotechnological Applications

The metabolism and biodegradation of pyridine derivatives under aerobic and anaerobic conditions have significant environmental implications. Understanding the microbial metabolism of such compounds is crucial for bioremediation strategies and environmental sustainability. Studies on the microbial metabolism of pyridines and their derivatives highlight the potential of microorganisms to degrade or transform these compounds, mitigating their environmental impact (Kaiser, Feng, & Bollag, 1996).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

6-(4-methyl-3-oxopiperazin-1-yl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3/c1-13-5-6-14(7-10(13)15)9-4-2-3-8(12-9)11(16)17/h2-4H,5-7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FULCUBMRLWQRSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1=O)C2=CC=CC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-Methyl-3-oxopiperazin-1-yl)pyridine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-(4-Methyl-3-oxopiperazin-1-yl)pyridine-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
6-(4-Methyl-3-oxopiperazin-1-yl)pyridine-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
6-(4-Methyl-3-oxopiperazin-1-yl)pyridine-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
6-(4-Methyl-3-oxopiperazin-1-yl)pyridine-2-carboxylic acid
Reactant of Route 6
6-(4-Methyl-3-oxopiperazin-1-yl)pyridine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.